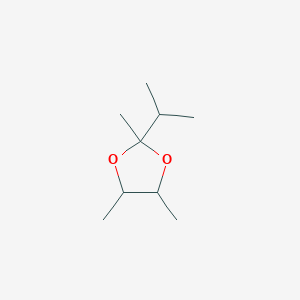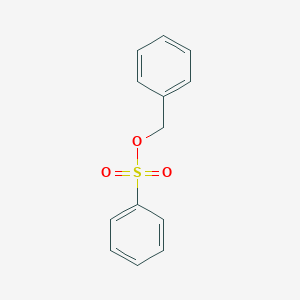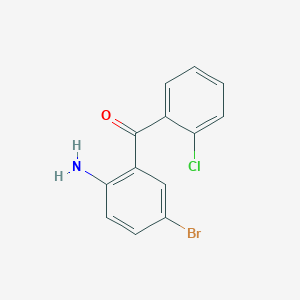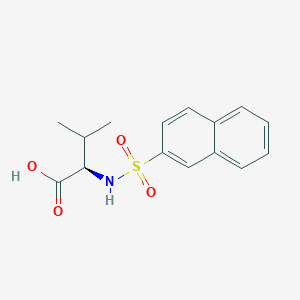
1,4-Anhydro-D-キシリトール
説明
1,4-Anhydro-D-xylitol (1,4-ADX), also known as 1,4-anhydro-D-xylose, is a naturally occurring sugar alcohol found in a variety of plants and fruits. It has been studied extensively in the laboratory and has been found to have a variety of potential applications in the field of biochemistry and physiology. It is a cyclic sugar alcohol with a five-membered ring structure, and is the anhydrous form of xylitol. It is a low-calorie sweetener with a sweetness comparable to that of sucrose, and is used as a sweetener in a variety of foods and beverages.
科学的研究の応用
グリコシダーゼ阻害
1,4-Anhydro-D-キシリトールは、天然に存在するグリコシダーゼ阻害剤であるサラシノールのヘテロアナログの合成に使用されます . これらのヘテロアナログは、グリコシダーゼ阻害剤として評価されています . 合成戦略は、1,4-Anhydro-D-キシリトールの硫黄または窒素アナログの求核攻撃に依存しています .
2型糖尿病の治療
サラシノールは、1,4-Anhydro-D-キシリトールのヘテロアナログである天然に存在するスルホニウムイオンであり、サラシア・レティキュラータの水性抽出物の有効成分の1つです。 これらの抽出物は、伝統的にスリランカとインドで2型糖尿病の治療に使用されています .
アルファアミラーゼの阻害
スルホニウムイオンは、1,4-Anhydro-D-キシリトールのヘテロアナログであり、オオムギアルファアミラーゼ(AMY1)およびブタ膵臓アルファアミラーゼ(PPA)をそれぞれ109 +/- 11および55 +/- 5μMのK-i値で阻害しました .
生化学試薬
1,4-Anhydro-D-キシリトールは、生命科学関連の研究における生物学的材料または有機化合物として使用できる生化学試薬です .
キシリトールのバイオテクノロジーによる生産
1,4-Anhydro-D-キシリトールは、キシリトールのバイオテクノロジーによる生産方法に関与しています。 この方法は、微生物または酵素によるキシロースからキシリトールへの変換を含み、環境的に安全です .
キシリトール収量を増加させるための遺伝子改変
キシリトールを生産するために使用されてきたさまざまな微生物、バイオプロセスパラメータ、およびキシリトール収量を増加させるための遺伝子改変がレビューされています .
作用機序
Xylitol, a five-carbon sugar polyol, has been found to be promising in reducing dental caries disease and also reversing the process of early caries . Xylitol increases salivary flow and pH, reduces the levels of Streptococcus mutans in plaque and saliva, and reduces the adhesion of the microorganism to the teeth surface .
特性
IUPAC Name |
(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVAAIRBJJYZOW-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964160 | |
| Record name | 1,4-Anhydropentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53448-53-6, 491-19-0 | |
| Record name | 1,4-Anhydro-D-xylitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Anhydroxylitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydroxylitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydropentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-anhydro-D-xylitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQL0CX6R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANHYDROXYLITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XWR7NN42F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 1,4-anhydro-D-xylitol heteroanalogues of salacinol?
A1: Salacinol, a naturally occurring sulfonium ion found in the plant Salacia reticulata, exhibits potent glycosidase inhibitory activity and is linked to traditional treatments for Type 2 diabetes []. Researchers synthesized 1,4-anhydro-D-xylitol heteroanalogues of salacinol, incorporating sulfur or nitrogen into the ring structure, to investigate their potential as glycosidase inhibitors []. This approach aimed to explore structure-activity relationships and potentially identify novel compounds with improved pharmacological properties.
Q2: How effective were the synthesized 1,4-anhydro-D-xylitol heteroanalogues as glycosidase inhibitors?
A2: The study revealed that the sulfonium ion analogue (compound 8 in the research) demonstrated inhibitory activity against barley-α-amylase (AMY1) and porcine pancreatic-α-amylase (PPA) []. The Ki values, indicating the inhibitor's potency, were determined to be 109 ± 11 and 55 ± 5 µM for AMY1 and PPA, respectively []. Conversely, the ammonium ion analogue (compound 9) did not exhibit significant inhibition of either AMY1 or PPA. Notably, neither compound 8 nor 9 showed significant inhibitory activity against glucoamylase []. These findings suggest that the presence of the sulfonium ion moiety in the 1,4-anhydro-D-xylitol scaffold is crucial for the observed α-amylase inhibitory activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)












![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
